molecular formula C15H12N2O B1276148 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-10-1

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

Cat. No. B1276148
Key on ui cas rn: 25700-10-1
M. Wt: 236.27 g/mol
InChI Key: QUJQOWRVTLABIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120747

Procedure details

A mixture of p-bromoacetophenone (3.98 g, 20 mmol), benzimidazole (4.72 g, 40 mmol), copper bronze (1.27 g, 20 mmol), anhydrous potassium carbonate (5.52 g, 40 mmol) and cuprous bromide (290 mg, 2 mmol) in dry N-methylpyrrolidinone (60 ml) was heated under nitrogen at 160° C. for 8 hours. Most of the solvent was removed by distillation under reduced pressure and the residue was diluted with dichloromethane (500 ml) and 2N sodium hydroxide (200 ml). The organic layer was washed with water (300 ml), dried (MgSO4) and concentrated to give a dark brown oil. Purification by flash chromatography (eluting with ethyl acetate gave 4'-(1-benzimidazolyl)acetophenone, 3.085 g as a pale yellow solid, m.p. 133°-135° C.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper bronze
Quantity
1.27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[N:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[NH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O.[Cu]>[N:11]1([C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=2)[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[CH:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
4.72 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
5.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous bromide
Quantity
290 mg
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
copper bronze
Quantity
1.27 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane (500 ml) and 2N sodium hydroxide (200 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)C2=CC=C(C=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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